molecular formula C44H85NO8P+ B1194977 (Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

Cat. No. B1194977
M. Wt: 787.1 g/mol
InChI Key: SNKAWJBJQDLSFF-NVKMUCNASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dioleoyl-sn-glycero-3-phosphocholine(1+) is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the phosphatidyl acyl groups are both oleoyl. It is a conjugate acid of a 1,2-dioleoyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

Chemical Properties and Reactions

  • Chemical Reactions and Structural Analysis : The compound is related to a study of caged bicyclic phosphorus, indicating a focus on phosphorus chemistry and its various reactions (Li Yu-gui et al., 1988). This suggests potential applications in the synthesis of novel phosphorus-containing compounds.

  • Polymerization and Network Formation : Research shows that similar compounds can undergo polymerization, forming crosslinked polymers with potential applications in material science (Thomas Gehrmann & W. Vogt, 1981).

  • Enzymatic Reactions and Plant Metabolism : The compound is structurally related to allene oxide synthases, indicating its relevance in studies of plant lipid metabolism and enzymatic processes (M. Hamberg & P. Fahlstadius, 1990).

  • Synthesis and Crystal Structure : Studies involve the synthesis and analysis of similar compounds, providing insights into the crystal structure and potential applications in chemical synthesis (Zhao Jin-Hao et al., 2010).

  • Biosynthesis in Plants : The compound's resemblance to allene oxide cyclase products highlights its importance in the biosynthesis of phytohormones and signaling molecules in plants (M. Hamberg, 1988).

Potential Applications and Interactions

  • Pharmacological Carrier Potential : Certain similar compounds can act as carriers for pharmacologically active polymers due to their ability to decompose into innocuous components (Thomas Gehrmann & W. Vogt, 1981).

  • Material Science and Engineering : The polymerization characteristics suggest potential applications in material science for creating novel materials with unique properties (Thomas Gehrmann & W. Vogt, 1981).

  • Enzymatic Interaction in Plants : Understanding the compound's role in plant metabolism can aid in the development of agricultural technologies and plant breeding strategies (M. Hamberg & P. Fahlstadius, 1990).

properties

Product Name

(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

Molecular Formula

C44H85NO8P+

Molecular Weight

787.1 g/mol

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21-/t42-/m1/s1

InChI Key

SNKAWJBJQDLSFF-NVKMUCNASA-O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 2
Reactant of Route 2
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 3
Reactant of Route 3
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 4
Reactant of Route 4
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 5
Reactant of Route 5
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 6
Reactant of Route 6
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

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